methyl {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
CAS No.:
Cat. No.: VC14999150
Molecular Formula: C20H17FO5
Molecular Weight: 356.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17FO5 |
|---|---|
| Molecular Weight | 356.3 g/mol |
| IUPAC Name | methyl 2-[7-[(3-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate |
| Standard InChI | InChI=1S/C20H17FO5/c1-12-16-7-6-15(25-11-13-4-3-5-14(21)8-13)9-18(16)26-20(23)17(12)10-19(22)24-2/h3-9H,10-11H2,1-2H3 |
| Standard InChI Key | JPOOVTCUPKBXOQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)F)CC(=O)OC |
Introduction
Methyl {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound belonging to the class of coumarin derivatives. It features a benzopyrone structure, which is characteristic of coumarins, and includes a 3-fluorobenzyl ether group and a methyl ester functional group. This compound is of interest in medicinal chemistry due to its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis
The synthesis of methyl {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps:
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Formation of the Chromen-2-One Core: This can be achieved through condensation reactions between suitable phenol derivatives and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
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Introduction of the 3-Fluorobenzyl Group: This step involves an etherification reaction using 3-fluorobenzyl bromide and a suitable base.
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Esterification: The final step involves esterifying the chromen-2-one derivative with methyl acetate using appropriate reagents.
Biological Activities
Coumarin derivatives, including methyl {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, are known for their diverse biological activities:
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Antimicrobial Properties: These compounds can inhibit the growth of various microorganisms.
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Anti-Inflammatory Properties: They may reduce inflammation by interacting with specific biological targets.
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Anticancer Properties: Some coumarins have shown potential in inhibiting cancer cell proliferation.
Spectroscopic Analysis
The compound can be characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR): Useful for identifying the methyl ester group and aromatic protons.
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Infrared Spectroscopy (IR): Helps in detecting functional groups such as esters and ethers.
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Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns.
Chemical Reactions
Methyl {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can participate in several chemical reactions, including hydrolysis, transesterification, and ether cleavage. These reactions often require specific catalysts and controlled conditions to achieve desired outcomes without side reactions.
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